(5-Chloro-4-methoxy-2-methylphenyl)boronic acid

Overview

Description

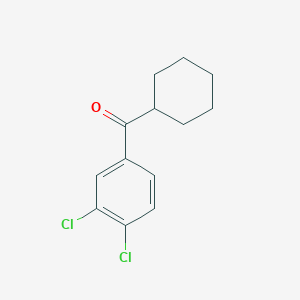

“(5-Chloro-4-methoxy-2-methylphenyl)boronic acid” is a chemical compound used in industrial and scientific research . It has the molecular formula C7H8BClO3 .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. It is used as a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction . The synthesis process involves the use of palladium-catalyzed arylation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula ClC6H3(OCH3)B(OH)2 . It has a molecular weight of 186.40 .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. It is a reactant for Boron-Heck arylation and Suzuki-Miyaura reaction . It also participates in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 186.40 . Its exact physical and chemical properties are not specified in the available resources.Scientific Research Applications

Fluorescence Quenching and Molecular Interactions

The fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, is explored in alcohols of varying viscosities using aniline as a quencher. This study demonstrates the impact of solvent environment on the fluorescence properties and molecular interactions of these compounds, highlighting their potential in sensing applications and the study of molecular conformations and dynamics. The observed negative deviation from the Stern–Volmer equation suggests complex fluorescence quenching mechanisms, attributed to the presence of different solute conformers and intermolecular hydrogen bonding in alcohol environments (H. S. Geethanjali et al., 2015).

Mechanism of Fluorescence Quenching

Further investigation into the fluorescence quenching mechanism of 5-chloro-2-methoxyphenylboronic acid reveals the role of static quenching processes and the influence of quencher concentration on fluorescence behavior. This study offers insights into the interactions between boronic acid derivatives and aniline, providing valuable information for the development of fluorescence-based sensors and analytical methods (H. S. Geethanjali et al., 2015).

Chemical Synthesis and Complex Formation

Research on the formation of tetraarylpentaborates from reactions involving (4-methoxyphenyl)boronic acid showcases the compound's utility in the synthesis of complex boron-containing molecules. These findings contribute to our understanding of boron chemistry and open up new avenues for the synthesis of novel organoboron compounds with potential applications in materials science and catalysis (Y. Nishihara et al., 2002).

Protecting Group for Boronic Acids

The development of a new boronic acid protecting group highlights the versatility of boronic acid derivatives in synthetic organic chemistry. This advancement facilitates the protection and deprotection of boronic acids under mild conditions, enhancing their utility in complex molecule synthesis (Jun Yan et al., 2005).

Diol Recognition and Sensor Development

Studies on boronic acids' ability to bind diols, including research on 3-methoxycarbonyl-5-nitrophenyl boronic acid, underscore their potential in developing sensors for diols and carbohydrates. This work suggests new possibilities for employing boronic acids in the selective recognition of biologically relevant molecules (Hormuzd R. Mulla et al., 2004).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

Boronic acids, in general, are known for their role in the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of (5-Chloro-4-methoxy-2-methylphenyl)boronic acid involves its interaction with its targets through the Suzuki–Miyaura coupling process . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic acids, in general, are known for their stability, which contributes to their bioavailability . They are usually bench stable, easy to purify, and often commercially available .

Result of Action

The suzuki–miyaura coupling reaction, in which this compound participates, results in the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

properties

IUPAC Name |

(5-chloro-4-methoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCISTVGQKCVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464358 | |

| Record name | (5-Chloro-4-methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

511295-09-3 | |

| Record name | (5-Chloro-4-methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)

![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)